molecular formula C19H17F2N3O4S B2768091 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide CAS No. 1105219-95-1

2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide

Cat. No. B2768091
CAS RN: 1105219-95-1
M. Wt: 421.42
InChI Key: VMZBUCOXWJVLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications

Cerebral Protective Agents and Anti-anoxic Activity

Thiazole derivatives, such as those studied by Ohkubo et al. (1995), have been synthesized and tested for their anti-anoxic (AA) activity in mice. These compounds, particularly those with nitrogenous basic moieties at the C-2 position of the thiazole ring, exhibited potent AA activity, suggesting their potential as cerebral protective agents. This research lays groundwork for exploring similar thiazole derivatives, including the compound , for their neuroprotective effects (Ohkubo et al., 1995).

Synthesis and Anticancer Activity

Cai et al. (2016) synthesized and evaluated a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against various cell lines. This study indicates that thiazole derivatives can be potent anticancer agents, suggesting that the specific compound may hold similar potential if explored in the context of cancer research (Cai et al., 2016).

Antiviral Activity

Research by Srivastava et al. (1977) on thiazole C-nucleosides demonstrated significant antiviral activity against various viruses, including herpes and rhinovirus, as well as inhibition of purine nucleotide biosynthesis. These findings underscore the potential of thiazole derivatives in developing antiviral therapies, suggesting a possible application area for the compound of interest (Srivastava et al., 1977).

Corrosion Inhibitor Applications

Farahati et al. (2019) explored the synthesis and application of thiazoles as corrosion inhibitors for copper in acidic environments. Their study revealed that thiazoles could provide high efficiency in protecting copper surfaces, indicating that specific thiazole derivatives, including the compound , might find utility in material science and engineering as corrosion inhibitors (Farahati et al., 2019).

properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c1-26-15-8-5-12(9-16(15)27-2)22-17(25)14-10-29-19(24-14)23-11-3-6-13(7-4-11)28-18(20)21/h3-10,18H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZBUCOXWJVLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide

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